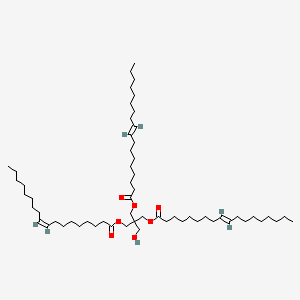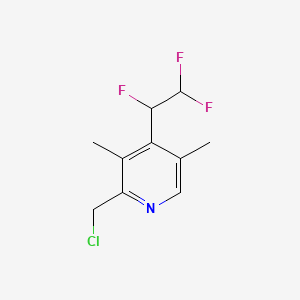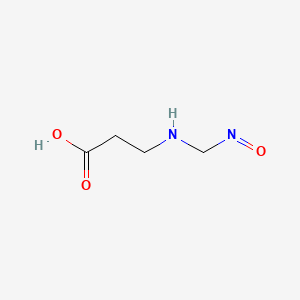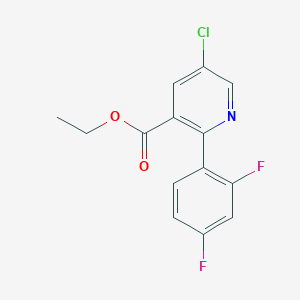
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate is a synthetic compound that belongs to the class of isoalloxazines Isoalloxazines are derivatives of flavins, which are essential cofactors in various biological processes
Métodos De Preparación
The synthesis of 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves multiple steps. The synthetic route typically starts with the preparation of the isoalloxazine core, followed by the introduction of the chloro and diethylamino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Aplicaciones Científicas De Investigación
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of isoalloxazines and their derivatives.
Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions.
Mecanismo De Acción
The mechanism of action of 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interfering with the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate can be compared with other isoalloxazine derivatives, such as:
- 7-Chloro-10-(4-(dimethylamino)-1-methylbutyl)isoalloxazine sulfate
- 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of chloro and diethylamino groups in this compound makes it distinct and valuable for specific research and industrial purposes .
Propiedades
Número CAS |
101651-92-7 |
|---|---|
Fórmula molecular |
C19H26ClN5O6S |
Peso molecular |
488.0 g/mol |
Nombre IUPAC |
4-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)pentyl-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C19H24ClN5O2.H2O4S/c1-4-24(5-2)10-6-7-12(3)25-15-9-8-13(20)11-14(15)21-16-17(25)22-19(27)23-18(16)26;1-5(2,3)4/h8-9,11-12H,4-7,10H2,1-3H3,(H,23,26,27);(H2,1,2,3,4) |
Clave InChI |
AQQZAHFUJIPVSM-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCCC(C)N1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)


![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)


